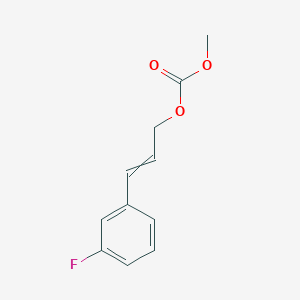

3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate

CAS No.: 918309-61-2

Cat. No.: VC20269897

Molecular Formula: C11H11FO3

Molecular Weight: 210.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918309-61-2 |

|---|---|

| Molecular Formula | C11H11FO3 |

| Molecular Weight | 210.20 g/mol |

| IUPAC Name | 3-(3-fluorophenyl)prop-2-enyl methyl carbonate |

| Standard InChI | InChI=1S/C11H11FO3/c1-14-11(13)15-7-3-5-9-4-2-6-10(12)8-9/h2-6,8H,7H2,1H3 |

| Standard InChI Key | LHUXXQIPGFOVBK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)OCC=CC1=CC(=CC=C1)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of three primary components:

-

A 3-fluorophenyl ring, which introduces electron-withdrawing effects due to the fluorine atom.

-

A prop-2-en-1-yl (propenyl) chain, providing rotational flexibility and sites for electrophilic addition.

-

A methyl carbonate group (-O-CO-OCH₃), which contributes to hydrophilicity and susceptibility to nucleophilic attack.

The IUPAC name, 3-(3-fluorophenyl)prop-2-en-1-yl methyl carbonate, reflects the substitution pattern on the phenyl ring and the ester linkage of the carbonate group.

Physicochemical Parameters

Key properties derived from experimental and computational studies include:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 210.20 g/mol | VulcanChem |

| XLogP3 (Partition Coeff) | 2.62 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar SA | 35.5 Ų | PubChem |

The relatively high XLogP3 value indicates lipophilicity, suggesting membrane permeability in biological systems . The polar surface area (35.5 Ų) aligns with moderate solubility in polar solvents like acetone or DMSO .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via transesterification or carbonate exchange reactions. A reported method involves:

-

Reacting 3-(3-fluorophenyl)prop-2-en-1-ol with methyl chloroformate in the presence of a base (e.g., pyridine) .

-

Purification via column chromatography to isolate the carbonate ester .

Alternative routes utilize palladium-catalyzed coupling to attach the propenyl group to the fluorophenyl ring before carbonate formation .

Reactive Sites

The compound exhibits three reactive centers:

-

Fluorophenyl Ring: Susceptible to electrophilic aromatic substitution, though fluorine's electron-withdrawing nature directs incoming groups to meta positions.

-

Propenyl Chain: The double bond undergoes addition reactions (e.g., hydrogenation, epoxidation).

-

Methyl Carbonate: Hydrolyzes under acidic or basic conditions to yield methanol and the corresponding diol.

Applications in Medicinal Chemistry and Materials Science

Drug Discovery

The fluorophenyl group enhances target binding affinity by engaging in halogen bonding with proteins. For example:

-

In kinase inhibitors, fluorine interacts with backbone carbonyls in ATP-binding pockets.

-

The propenyl chain may serve as a linker for prodrug strategies, with carbonate hydrolysis enabling controlled drug release.

Polymer Chemistry

The compound acts as a monomer in polycarbonate synthesis. Its rigidity (from the aromatic ring) and flexibility (from the propenyl chain) balance mechanical properties in engineered plastics.

Biological Interactions and Toxicity

Metabolic Pathways

In vitro studies suggest hepatic cytochrome P450 enzymes (CYP3A4, CYP2D6) catalyze carbonate hydrolysis, producing 3-(3-fluorophenyl)prop-2-en-1-ol and methanol. The fluoroalcohol intermediate undergoes glucuronidation for renal excretion.

Acute Toxicity

Limited toxicological data exist, but structural analogs show:

-

LD₅₀ (rat, oral): >2,000 mg/kg (low acute toxicity).

-

Skin and eye irritation potential due to methanol release upon hydrolysis.

Industrial Production and Optimization

Continuous Flow Synthesis

Recent advances employ microreactors to improve yield (85–92%) and reduce reaction time (≤30 min). Key parameters:

-

Temperature: 50–60°C

-

Residence time: 10–15 min

-

Catalyst: Immobilized lipase (e.g., Candida antarctica Lipase B)

Purification Challenges

The compound’s lipophilicity complicates crystallization. Industry practices favor simulated moving bed chromatography for large-scale purification.

Future Research Directions

-

Prodrug Development: Leveraging carbonate hydrolysis for targeted drug delivery.

-

Green Chemistry: Enzymatic synthesis routes to reduce solvent waste.

-

Polymer Applications: Copolymerization with biodegradable monomers for sustainable materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume